molecular formula C14H11BrO B1345434 2-Bromo-2'-methylbenzophenone CAS No. 294878-57-2

2-Bromo-2'-methylbenzophenone

Cat. No. B1345434
M. Wt: 275.14 g/mol
InChI Key: BJAZHEPWAZEPMU-UHFFFAOYSA-N
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Description

“2-Bromo-2’-methylbenzophenone” is a chemical compound with the CAS Number: 294878-57-2 . It belongs to the class of aromatic ketones. The IUPAC name of this compound is (2-bromophenyl) (2-methylphenyl)methanone .


Molecular Structure Analysis

The molecular formula of “2-Bromo-2’-methylbenzophenone” is C14H11BrO . The molecular weight is 275.14 g/mol . The InChI code for this compound is 1S/C14H11BrO/c1-10-6-2-3-7-11(10)14(16)12-8-4-5-9-13(12)15/h2-9H,1H3 .

Scientific Research Applications

Bromophenol Derivatives and Antioxidant Activities

Bromophenol derivatives, related to 2-Bromo-2'-methylbenzophenone, have been studied extensively. For instance, a variety of bromophenol derivatives isolated from the red alga Rhodomela confervoides were examined for their potential antioxidant activities. These compounds, including 2,3-dibromo-4,5-dihydroxybenzyl methyl sulfoxide and others, showed significant free radical scavenging activities, suggesting their potential as natural antioxidants useful in food and pharmaceutical industries (Li et al., 2011).

Anticancer Activities

Research on bromophenol derivatives also extends to their potential anticancer activities. In one study, methylated and acetylated derivatives of natural bromophenols demonstrated significant antioxidant and anticancer activities at the cellular level. These findings indicate the potential of bromophenol derivatives as candidates for drug development in cancer treatment (Dong et al., 2022).

Carbonic Anhydrase Inhibitory Properties

Synthesized bromophenols have been evaluated for their ability to inhibit human carbonic anhydrase II, an enzyme important in various physiological functions. These studies revealed that some bromophenols possess effective inhibitory activity, indicating potential applications in treating conditions like glaucoma, epilepsy, and osteoporosis(Balaydın et al., 2012).

Antioxidant and Anticholinergic Activities

Further research has been conducted on the antioxidant and anticholinergic activities of bromophenols. Synthesized bromophenols demonstrated powerful antioxidant activities in various assays, comparing favorably with standard antioxidants. Additionally, these compounds showed inhibitory effects against cholinergic enzymes, which are relevant in the context of neurological disorders (Rezai et al., 2018).

properties

IUPAC Name

(2-bromophenyl)-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO/c1-10-6-2-3-7-11(10)14(16)12-8-4-5-9-13(12)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAZHEPWAZEPMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641764
Record name (2-Bromophenyl)(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-2'-methylbenzophenone

CAS RN

294878-57-2
Record name (2-Bromophenyl)(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Xu, K Ekoue-Kovi, C Wolf - The Journal of Organic Chemistry, 2008 - ACS Publications
Several palladium−phosphinous acids have been prepared and employed in cross-coupling reactions of aryl or acyl halides with aliphatic and aromatic organozinc reagents. The …
Number of citations: 105 pubs.acs.org

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